molecular formula C17H14N2O2 B6377053 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261942-47-5

2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6377053
CAS RN: 1261942-47-5
M. Wt: 278.30 g/mol
InChI Key: ILLNPZYFOAKTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (2CPPCP) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a colorless, odorless, water-soluble compound with a molecular weight of 294.36 g/mol. 2CPPCP has a variety of applications in laboratory experiments, including in biochemical and physiological studies, as well as in drug development.

Scientific Research Applications

2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has a variety of applications in scientific research, including in drug development. It has been used in the synthesis of new compounds with potential therapeutic applications, such as in the treatment of cancer, Alzheimer’s, and Parkinson’s diseases. In addition, it has been used to study the mechanism of action of drugs, as well as to identify potential drug targets. 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has also been used in biochemical and physiological studies, such as in the study of enzyme kinetics and metabolism.

Mechanism of Action

2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate various physiological processes, such as inflammation and pain. By inhibiting COX-2, 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can reduce the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the production of prostaglandins. In addition, it has been found to reduce the activity of certain enzymes, such as phospholipase A2 and lipoxygenase. It has also been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has several advantages for laboratory experiments. It is a water-soluble compound, making it easy to use and store. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, it has some limitations as well. For example, it is not very stable and can decompose over time. In addition, it is not very soluble in organic solvents, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for the use of 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% in scientific research. One potential direction is in the development of new drugs. 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used to identify potential drug targets and to develop new compounds with potential therapeutic applications. Another potential direction is in the study of enzyme kinetics and metabolism. 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used to study the effects of drugs on enzymes and to identify potential drug targets. Finally, 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used to study the biochemical and physiological effects of drugs, such as their effects on inflammation and pain.

Synthesis Methods

2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized from 2-cyano-5-[3-(cyclopropylamino)phenyl]phenol. This is done by reacting the phenol with a mixture of cyclopropylamine and carbon dioxide in an aqueous solution at a pH of 8.5-9.5. The reaction is carried out at a temperature of 25-30°C for 1-2 hours. The resulting product is then purified by recrystallization and then dried to obtain the desired compound.

properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-10-14-5-4-12(9-16(14)20)11-2-1-3-13(8-11)17(21)19-15-6-7-15/h1-5,8-9,15,20H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLNPZYFOAKTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684956
Record name 4'-Cyano-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-47-5
Record name 4'-Cyano-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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